molecular formula C8H9NS B14729389 2-(3,5-Dimethylthiophen-2-yl)acetonitrile CAS No. 6286-39-1

2-(3,5-Dimethylthiophen-2-yl)acetonitrile

Cat. No.: B14729389
CAS No.: 6286-39-1
M. Wt: 151.23 g/mol
InChI Key: PSFRTUWUXSRDOB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C10H11NS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylthiophen-2-yl)acetonitrile typically involves the reaction of 3,5-dimethylthiophene with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylthiophen-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylthiophen-2-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylthiophen-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylthiophen-2-yl)acetic acid
  • 2-(3,5-Dimethylthiophen-2-yl)propionitrile
  • 2-(3,5-Dimethylthiophen-2-yl)butyronitrile

Uniqueness

2-(3,5-Dimethylthiophen-2-yl)acetonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a dimethyl-substituted thiophene ring. These features confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

6286-39-1

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

2-(3,5-dimethylthiophen-2-yl)acetonitrile

InChI

InChI=1S/C8H9NS/c1-6-5-7(2)10-8(6)3-4-9/h5H,3H2,1-2H3

InChI Key

PSFRTUWUXSRDOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CC#N)C

Origin of Product

United States

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